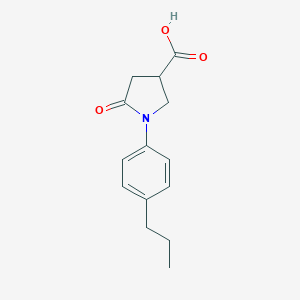

5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid

説明

特性

IUPAC Name |

5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-10-4-6-12(7-5-10)15-9-11(14(17)18)8-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJUGBVJNATGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438267 | |

| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133747-74-7 | |

| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation Strategies for Pyrrolidine Ring Formation

The pyrrolidine ring serves as the foundational scaffold for the target compound. Cyclocondensation reactions between α,β-unsaturated carbonyl compounds and amines are widely employed. For instance, the Castagnoli–Cushman reaction, which combines succinic anhydride with imines, generates 5-oxopyrrolidine-3-carboxylic acid derivatives in a single step . Adapting this method, 4-propylphenylamine can react with succinic anhydride under acidic conditions to yield 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid (Figure 1) .

Optimization Insights :

-

Solvent : Acetonitrile or toluene improves reaction homogeneity.

-

Catalyst : Bronsted acids (e.g., p-toluenesulfonic acid) accelerate imine formation .

-

Yield : Reported yields for analogous structures range from 65% to 78% .

Asymmetric Synthesis for Stereochemical Control

Enantioselective synthesis is critical for accessing optically pure 3-carboxylic acid derivatives. Organocatalytic Michael additions of nitroalkanes to 4-oxo-2-enoates enable the construction of chiral pyrrolidine precursors. For example, using a cinchona alkaloid catalyst, 5-methylpyrrolidine-3-carboxylic acid was synthesized with 97% enantiomeric excess (ee) . Applying this strategy, 4-propylphenyl-substituted enoates could undergo asymmetric cyclization to yield the target compound.

Key Parameters :

-

Catalyst : Cinchonidine derivatives (e.g., DHQD-PHAL ) provide optimal stereoselectivity .

-

Temperature : Reactions proceed efficiently at –20°C to 0°C .

-

Workup : Acidic hydrolysis converts nitro groups to carboxylic acids .

Recent advances in Pd-catalyzed C(sp³)–H activation allow site-selective introduction of aryl groups. In a demonstrated protocol, 5-oxopyrrolidine-3-carboxylic acid derivatives equipped with 8-aminoquinoline directing groups undergo coupling with aryl iodides to install substituents at the 1-position . For 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid, this method enables direct arylation using 4-propylphenyl iodide.

Reaction Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 8-Aminoquinoline

-

Base : K₃PO₄

Multi-Component Reactions (MCRs) for Streamlined Synthesis

MCRs offer a one-pot route to pyrrolidine frameworks. A reported protocol combines aldehydes, amines, and ethyl acetoacetate to form pyrrolidine-3-carboxylates . Modifying this approach, 4-propylphenylaldehyde, ammonium acetate, and diketene derivatives react to generate the target compound after hydrolysis (Table 1).

Table 1: MCR Optimization for 5-Oxo-1-(4-Propylphenyl)Pyrrolidine-3-Carboxylic Acid

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 58 |

| Temperature | Reflux (78°C) | 62 |

| Catalyst | p-TsOH (10 mol%) | 70 |

| Reaction Time | 2 hours | 68 |

Post-Functionalization of Pyrrolidine Precursors

Existing pyrrolidine derivatives can be modified to introduce the 4-propylphenyl group. For example, N-alkylation of 5-oxopyrrolidine-3-carboxylic acid methyl ester with 4-propylphenyl bromide under basic conditions (e.g., NaH) affords the N-substituted product . Subsequent ester hydrolysis (KOH/MeOH/H₂O) yields the carboxylic acid.

Critical Considerations :

Resolution of Racemic Mixtures

For enantiomerically pure material, chiral chromatography or kinetic resolution is employed. A patent describes resolving racemic 5-oxopyrrolidine-2-carboxylic acid derivatives using cellulose-based chiral stationary phases . Alternatively, enzymatic hydrolysis with lipases (e.g., CAL-B) selectively cleaves one enantiomer of ester intermediates .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group or the pyrrolidine ring.

Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Nitro compounds, halogenated compounds.

科学的研究の応用

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance among pathogens necessitates the development of novel antimicrobial agents. Research has indicated that derivatives of pyrrolidine, including 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid, exhibit promising antimicrobial properties.

Case Studies and Findings

- A study highlighted the antimicrobial effects of various pyrrolidine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound demonstrated significant activity, suggesting its potential as a scaffold for developing new antibiotics against resistant strains .

- Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications to the phenyl ring enhance antimicrobial potency. Specifically, the introduction of electron-donating groups increased efficacy against multi-drug resistant bacteria .

Anticancer Properties

In addition to its antimicrobial potential, 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid has shown promise in anticancer research.

Case Studies and Findings

- A recent study evaluated the anticancer activity of several pyrrolidine derivatives in human lung cancer cell lines (A549). The results indicated that specific modifications to the compound led to increased cytotoxicity against cancer cells, highlighting its potential as a lead compound for cancer therapy .

- The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in targeted cancer therapies .

Anti-inflammatory Applications

The role of inflammation in various diseases underscores the importance of anti-inflammatory agents. Pyrrolidine derivatives have been investigated for their anti-inflammatory properties.

Case Studies and Findings

- Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammatory responses .

- In animal models, compounds similar to 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid have demonstrated efficacy in reducing inflammation associated with acute lung injury .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid.

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antimicrobial potency |

| Halogen substitutions | Enhanced anticancer activity |

| Alkyl chain length | Affects solubility and bioavailability |

作用機序

The mechanism of action of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ketone and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, ultimately affecting various biological processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid with its analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Phenyl Ring

Key Insight:

- Electron-withdrawing groups (e.g., -Cl) and H-bond donors (e.g., -OH, -NH) enhance antioxidant activity by stabilizing radical intermediates .

- Bulky substituents (e.g., propoxycarbonyl) improve target specificity but reduce solubility, necessitating formulation optimization .

Modifications to the Pyrrolidine Ring and Heterocyclic Additions

Key Insight:

- Heterocyclic additions (e.g., oxadiazole, thiophene) significantly enhance bioactivity by improving target engagement and metabolic stability .

- Polar substituents (e.g., pyridine) balance lipophilicity and solubility, critical for oral bioavailability .

Stereochemical Considerations

- Racemic Mixtures: X-ray crystallography of 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid revealed a 1:1 racemic mixture of R- and S-enantiomers in the crystalline state.

- Chiral Centers: The asymmetric C3 carbon in the pyrrolidine ring creates stereoisomers, which may require resolution (e.g., chiral chromatography) for studies requiring enantiopure compounds .

生物活性

5-Oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid typically involves reactions starting from succinic anhydride and imines, utilizing methods such as the Castagnoli–Cushman reaction combined with directed C(sp³)–H activation. This approach allows for the introduction of various aryl appendages which enhance biological activity, particularly against specific enzymes like BACE-1, which is implicated in Alzheimer's disease .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of 5-oxopyrrolidine derivatives, including 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid. The following table summarizes key findings regarding its anticancer activity:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid | A549 (lung adenocarcinoma) | 66 | Cytotoxicity via apoptosis |

| Compound 21 (similar structure) | A549 | 15.7 | Inhibition of cell proliferation |

| Compound with free amino group | A549 | <10 | Enhanced cytotoxicity with low toxicity to non-cancerous cells |

The compound demonstrated significant cytotoxicity against A549 cells, reducing viability to approximately 66% at a concentration of 100 µM. Comparatively, derivatives containing free amino groups exhibited lower IC50 values, indicating a structure-dependent mechanism where modifications significantly impact anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid has also been explored, particularly against multidrug-resistant strains. The following table outlines its antimicrobial activity:

| Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >128 | No significant activity |

| Klebsiella pneumoniae | <64 | Moderate activity |

| Pseudomonas aeruginosa | <32 | Good activity |

While some derivatives showed promising results against gram-positive bacteria like Staphylococcus aureus, others were effective against gram-negative pathogens. The structure of the compounds was found to influence their effectiveness, with specific substitutions enhancing their antimicrobial properties .

Case Studies

In a recent study, researchers synthesized a series of derivatives based on the core structure of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid and evaluated their biological activities. One derivative exhibited an IC50 value of approximately 15.7 µM against A549 cells, showcasing its potential as an anticancer agent. Additionally, another study highlighted the compound's ability to inhibit BACE-1 with sub-micromolar potency, suggesting its dual role in both cancer therapy and neurodegenerative disease treatment .

Q & A

Basic: What are the established synthetic routes for 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization and functional group modifications. A common approach is catalytic hydrogenation using Pd/C under H₂ pressure (4 bar) in a mixed solvent system (e.g., ethyl acetate/methanol), followed by acid-mediated deprotection (e.g., trifluoroacetic acid) and purification via extraction and crystallization . Reaction conditions such as catalyst loading (e.g., 10% Pd/C), hydrogen pressure, and solvent ratios critically impact yield. For example, prolonged stirring (3 hours) under H₂ ensures complete reduction of intermediates, while acidic workup (pH < 2) facilitates precipitation of the carboxylic acid form .

Advanced: How can researchers optimize catalytic hydrogenation to minimize by-products during synthesis?

Methodological Answer:

Byproduct formation during hydrogenation can be mitigated by:

- Catalyst selection : Pd/C with controlled particle size (e.g., 5–10 µm) improves selectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to protic solvents .

- Pressure modulation : Lower H₂ pressure (2–4 bar) combined with stepwise addition of substrates prevents over-reduction .

- In-situ monitoring : Techniques like TLC or HPLC-MS track intermediate conversion, allowing timely termination of the reaction .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

- IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the 5-oxo group, while broad NH stretches (~3300 cm⁻¹) indicate secondary amides .

- ¹H-NMR : Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from the 4-propylphenyl group (δ 7.2–7.4 ppm) .

- ¹³C-NMR : The carboxylic acid carbon appears at ~175 ppm, and the ketone carbon at ~210 ppm .

- MS : A molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., ~290–300 Da for C₁₇H₁₉NO₃) confirms molecular identity .

Advanced: How to resolve discrepancies in ¹H-NMR data when synthesizing derivatives?

Methodological Answer:

Discrepancies often arise from diastereomer formation or solvent effects. Strategies include:

- Variable-temperature NMR : Resolves overlapping signals caused by conformational exchange .

- COSY/HSQC experiments : Assigns coupling patterns to distinguish between regioisomers .

- Deuterated solvent screening : Polar solvents (e.g., DMSO-d₆) enhance resolution of aromatic protons .

- Synthetic controls : Compare spectra with intermediates (e.g., protected precursors) to identify contaminant peaks .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Liquid-liquid extraction : Acid-base partitioning (e.g., ethyl acetate/water at pH 2) isolates the carboxylic acid .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~190–200°C) .

- Column chromatography : Silica gel with eluents like CH₂Cl₂:MeOH (95:5) removes polar impurities .

Advanced: What computational methods assist in predicting the compound’s reactivity or interactions?

Methodological Answer:

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., GROMACS) .

Basic: What are the known biological targets or activities of similar pyrrolidine derivatives?

Methodological Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Evaluated via MIC assays against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition : Targets include proteases and kinases, assessed via fluorescence-based kinetic assays .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa) measure IC₅₀ values .

Advanced: How to design experiments to evaluate the compound’s potential as an enzyme inhibitor?

Methodological Answer:

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- IC₅₀ determination : Dose-response curves with fluorogenic substrates (e.g., AMC-labeled peptides) .

- Structural analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies .

Basic: How to confirm the stereochemistry of the compound?

Methodological Answer:

- Chiral HPLC : Compare retention times with enantiopure standards .

- Optical rotation : Measure [α]D and compare with literature values for (R)- or (S)-configured analogs .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .

Advanced: What strategies mitigate racemization during synthesis of enantiopure forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。